ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate
CAS No.: 2549024-15-7
Cat. No.: VC11848872
Molecular Formula: C10H16N4O2S
Molecular Weight: 256.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2549024-15-7 |
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Molecular Formula | C10H16N4O2S |
Molecular Weight | 256.33 g/mol |
IUPAC Name | ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate |
Standard InChI | InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13) |
Standard InChI Key | UNJURFOEUGTFTE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N |
Canonical SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-thiadiazole moiety and an ethyl ester group. Its molecular formula is CHNOS, with a molecular weight of 281.35 g/mol . The structure combines a six-membered piperidine ring (with a nitrogen atom at position 1) and a five-membered 1,2,4-thiadiazole ring (containing sulfur and two nitrogen atoms). The ethyl carboxylate group at position 3 of the piperidine enhances solubility and modulates pharmacokinetic properties .
Key Structural Features:
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Piperidine core: Provides conformational flexibility and serves as a scaffold for bioactivity.
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1,2,4-Thiadiazole ring: Imparts electronic diversity and potential for hydrogen bonding via the amino group.
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Ethyl ester: Facilitates membrane permeability and metabolic stability .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions, as inferred from analogous thiadiazole-piperidine derivatives .
Synthetic Route (Generalized):
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Formation of the 1,2,4-Thiadiazole Ring:
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Piperidine Functionalization:
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Esterification:
Example Reaction Conditions:
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Weight | 281.35 g/mol | |
Solubility | Moderately soluble in polar solvents (e.g., DMSO, methanol) | |
LogP (Partition Coefficient) | ~1.31 (predicted) | |
pKa | ~8.5 (amine group) |
Thermal Stability: Decomposes above 200°C, as observed in related piperidine-thiadiazole derivatives .
Pharmacological and Biological Activities
Antimicrobial and Antiviral Activity
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Thiadiazole-piperidine hybrids demonstrate broad-spectrum activity against bacterial and viral pathogens .
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Example: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate derivatives inhibit HIV-1 protease with IC < 10 µM .
Central Nervous System (CNS) Effects
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Piperidine-thiadiazole compounds act as muscarinic cholinergic agonists, showing potential in treating Alzheimer’s disease by enhancing cognitive function .
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Binding Affinity: IC values of 0.2–19.0 ng/ml in 3H-Oxotremorine-M receptor assays .
Applications in Drug Development
Agrochemicals
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Used as intermediates in fungicides and herbicides due to sulfur’s electronegativity and heterocyclic stability .
Material Science
Diagnostic Reagents
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Optimize substituents on the piperidine and thiadiazole rings to enhance bioavailability .
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In Vivo Toxicology: Assess long-term toxicity and metabolic pathways in animal models .
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Targeted Drug Delivery: Develop nanoparticle formulations to improve CNS penetration .
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